molecular formula C14H13N3O4S B2388369 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-38-7

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2388369
CAS No.: 941954-38-7
M. Wt: 319.34
InChI Key: MKJMSLWYHDVCEF-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a benzo[d]thiazole ring system with methoxy groups and an isoxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of 5,6-dimethoxybenzo[d]thiazol-2-amine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity associated with the benzo[d]thiazole core.

    Materials Science: Its unique structure makes it useful in the development of organic materials with specific properties, such as polymers and specialty chemicals.

    Biological Studies: The compound’s interaction with biological targets is studied to develop new therapeutic agents with enhanced efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxybenzo[d]thiazole: A related compound with similar biological activities.

    6-Methoxybenzo[d]thiazole: Another derivative with potential medicinal applications.

    2-Chloro-6-methoxybenzo[d]thiazole: Known for its antimicrobial properties.

Uniqueness

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to the presence of both the benzo[d]thiazole and isoxazole moieties, which contribute to its unique chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-7-4-9(17-21-7)13(18)16-14-15-8-5-10(19-2)11(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMSLWYHDVCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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